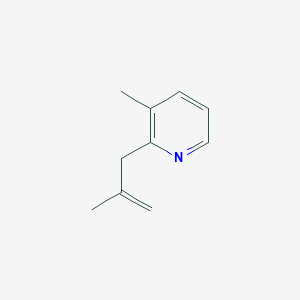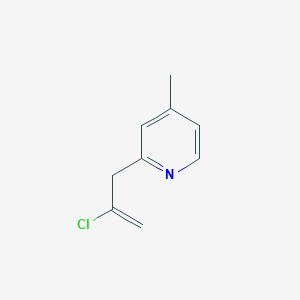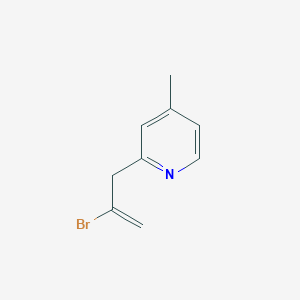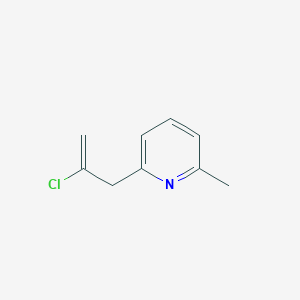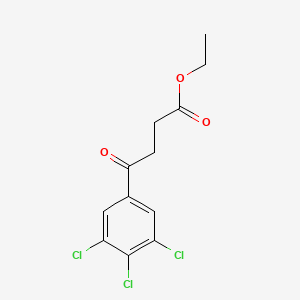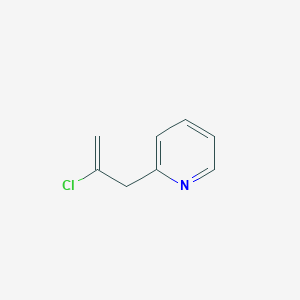
2-Chloro-3-(2-pyridyl)-1-propene
Übersicht
Beschreibung
“2-Chloro-3-(2-pyridyl)-1-propene” suggests a compound that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a propene group (a three-carbon chain with a double bond), and a chlorine atom. The numbers indicate the positions of these groups on the molecule .
Molecular Structure Analysis
The molecular structure would likely involve a pyridine ring attached to a propene chain, with a chlorine atom attached to one of the carbon atoms in the propene chain .Chemical Reactions Analysis
Again, while specific reactions involving “2-Chloro-3-(2-pyridyl)-1-propene” are not available, similar compounds often participate in reactions like cross-coupling reactions and 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(2-pyridyl)-1-propene” would depend on its exact molecular structure. Factors that could influence its properties include the presence of the pyridine ring, the propene chain, and the chlorine atom .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The 2-pyridyl moiety is particularly useful in this context due to its increased stability .
Synthesis of Trifluoromethylpyridines
“2-Chloro-3-(2-pyridyl)-1-propene” can be used in the synthesis of trifluoromethylpyridines (TFMP) . TFMP and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Preparation of Fluoropyridines
This compound can also be used in the preparation of fluoropyridines , including 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Agrochemical Applications
TFMP derivatives, which can be synthesized using “2-Chloro-3-(2-pyridyl)-1-propene”, are extensively used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry , two products containing the TFMP moiety have been granted market approval . These products, synthesized using “2-Chloro-3-(2-pyridyl)-1-propene”, are used for various veterinary treatments .
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve transition metal catalyzed carbon–carbon bond forming processes .
Mode of Action
In the context of SM cross-coupling reactions, 2-Chloro-3-(2-pyridyl)-1-propene could potentially interact with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s 2-pyridyl moiety is known for its rapid decomposition via protodeboronation, which could influence its interaction with targets .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
It’s known that similar compounds can play a role in the formation of carbon–carbon bonds in sm cross-coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-(2-pyridyl)-1-propene. For instance, the stability of the compound’s 2-pyridyl moiety can be influenced by the presence of boronic acids . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloroprop-2-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-7(9)6-8-4-2-3-5-10-8/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKOBNHBVKFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298104 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-pyridyl)-1-propene | |
CAS RN |
951887-34-6 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




